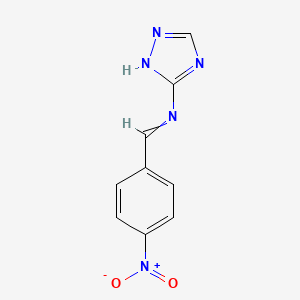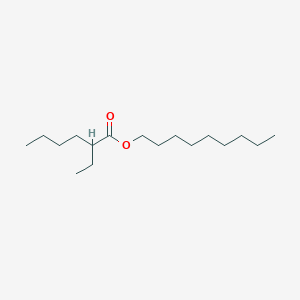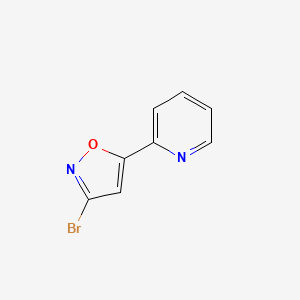
3-Bromo-5-(2-pyridyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-piridil)isoxazol es un compuesto heterocíclico que presenta un átomo de bromo en la tercera posición y un grupo piridil en la quinta posición de un anillo isoxazol. Los isoxazoles son anillos de cinco miembros que contienen tres átomos de carbono, un átomo de nitrógeno y un átomo de oxígeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Bromo-5-(2-piridil)isoxazol generalmente implica la reacción de cicloadición de un alquino con un óxido de nitrilo. Esta reacción de cicloadición (3 + 2) a menudo está catalizada por catalizadores de cobre (I) o rutenio (II) . También se han desarrollado rutas sintéticas sin metales para evitar los inconvenientes asociados con los catalizadores metálicos, como los altos costos, la toxicidad y la generación de residuos .
Métodos de Producción Industrial
Los principios de la química verde y las estrategias sintéticas ecológicas se están aplicando cada vez más a la producción de compuestos heterocíclicos como los isoxazoles .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Bromo-5-(2-piridil)isoxazol puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales.
Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones redox, alterando el estado de oxidación de los átomos de nitrógeno y oxígeno en el anillo.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en condiciones básicas.
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reacciones de Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean comúnmente.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen derivados con varios grupos funcionales que reemplazan el átomo de bromo.
Reacciones de Oxidación y Reducción: Los productos incluyen formas oxidadas o reducidas del compuesto original, potencialmente con actividad biológica alterada.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-piridil)isoxazol tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes terapéuticos, incluidos fármacos anticancerígenos y antimicrobianos.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de estructuras heterocíclicas más complejas.
Investigación Biológica: Se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.
Aplicaciones Industriales: Los derivados del compuesto se exploran para su uso en ciencia de materiales y nanotecnología.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-5-(2-piridil)isoxazol depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos, como enzimas o receptores, modulando así su actividad. Las vías exactas involucradas pueden variar, pero a menudo incluyen interacciones con vías de señalización celular y procesos metabólicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Bromo-5-(2-piridil)pirazol
- 3-Bromo-5-(2-piridil)oxazol
- 3-Bromo-5-(2-piridil)tiazol
Singularidad
3-Bromo-5-(2-piridil)isoxazol es único debido a la presencia tanto de un átomo de bromo como de un grupo piridil en el anillo isoxazol. Esta combinación confiere propiedades químicas y actividades biológicas distintas en comparación con otros compuestos similares. El propio anillo isoxazol es un andamiaje versátil en química medicinal, ofreciendo oportunidades para el desarrollo de nuevos agentes terapéuticos .
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
3-bromo-5-pyridin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H |
Clave InChI |
RFUOFZMNJNKRTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=NO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


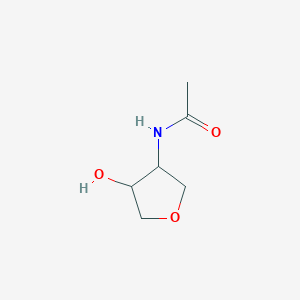
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
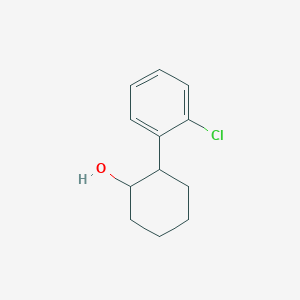
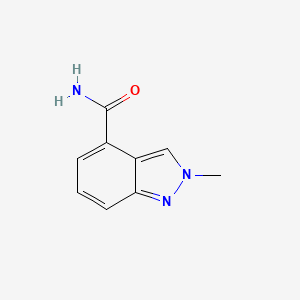

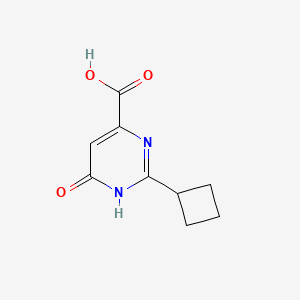
![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
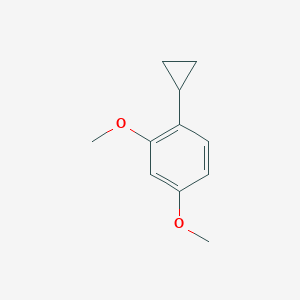
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
